molecular formula C8H12O3 B1311175 2-(4-oxocyclohexyl)acetic Acid CAS No. 52263-23-7

2-(4-oxocyclohexyl)acetic Acid

Cat. No. B1311175
CAS RN: 52263-23-7
M. Wt: 156.18 g/mol
InChI Key: JZAWBDIRCFFJBI-UHFFFAOYSA-N
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Description

The compound 2-(4-oxocyclohexyl)acetic acid and its derivatives have been the subject of various research studies due to their potential applications in organic synthesis and medicinal chemistry. These compounds are characterized by a cyclohexyl ring bearing an oxo group and an acetic acid moiety, which can serve as versatile intermediates for the synthesis of complex molecules.

Synthesis Analysis

The synthesis of 2-(4-oxocyclohexyl)acetic acid derivatives has been achieved through different synthetic routes. For instance, the scalable preparation of both enantiomers of 2-(1-hydroxy-2-oxocyclohexyl)acetic acid has been reported using environmentally benign conditions, yielding the (S)-isomer in 30% overall yield over 6 steps and the (R)-isomer in 27% yield over 7 steps from cyclohexanone . Additionally, acetal-protected (2,4-dioxocyclohex-1-yl)acetic acid derivatives have been prepared by allylation of dilithiated 1,3-cyclohexane-1,3-diones, followed by protection and oxidation steps . These methods demonstrate the feasibility of synthesizing these compounds in enantiomerically pure forms and in a manner that is amenable to scale-up for industrial applications.

Molecular Structure Analysis

The molecular structure of related cyclohexyl acetic acid derivatives has been elucidated through various techniques. For example, the crystal structure of 2-(1-amino-4-tert-butylcyclohexyl)acetic acid hemihydrate has been determined, revealing the presence of zwitterions stabilized by intramolecular hydrogen bonds . This structural information is crucial for understanding the reactivity and interaction of these compounds with other molecules.

Chemical Reactions Analysis

These cyclohexyl acetic acid derivatives participate in a variety of chemical reactions. The Michael reaction has been used to obtain optically active (2-nitrocyclohexyl)acetic acid by reacting (2R,3S)-3,4-dimethyl-2-phenylperhydro-1,4-oxazepine-5,7-dione with 1-nitrocyclohexene . Furthermore, a BINOL-derived phosphoric acid has been shown to catalyze the asymmetric Pictet-Spengler reaction of tryptamine and (2-oxocyclohexyl)acetic acid to yield an asymmetric β-carboline, demonstrating the potential of these compounds in asymmetric synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-oxocyclohexyl)acetic acid derivatives are influenced by their molecular structure. The presence of both hydrophilic and hydrophobic regions in these molecules, as evidenced by the crystal structure of related compounds, suggests that they may have unique solubility profiles and potential for forming supramolecular structures . Additionally, the reactivity of these compounds in various chemical reactions indicates that they have significant potential as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Synthesis and Derivative Formation

2-(4-oxocyclohexyl)acetic acid and its derivatives have been synthesized and studied for various applications, primarily focusing on their potential as intermediates in organic synthesis. For example, the preparation of new 1,3-oxazepine compounds from new imines showcases the versatility of cyclohexyl derivatives in synthesizing novel compounds with potential antibiotic activities (Abood, 2010). Another study reports the scalable preparation of both enantiomers of 2-(1-hydroxy-2-oxocyclohexyl)acetic acid, highlighting the compound's significance in enantioselective synthesis (Vamos & Kobayashi, 2008).

Chemical Reactions and Mechanisms

The compound has been involved in various chemical reactions, including cyclodimerization reactions leading to new stereoisomeric structures, underscoring the compound's role in developing new chemical entities (Nesvadba, Rzadek, & Rist, 2001). Additionally, its use in asymmetric Pictet-Spengler reactions catalyzed by BINOL-derived phosphoric acid demonstrates its utility in asymmetric synthesis (Overvoorde, Grayson, Luo, & Goodman, 2015).

Potential Biological Activities

Derivatives of 2-(4-oxocyclohexyl)acetic acid have shown a variety of biological activities. For instance, cyclohexylacetic acid derivatives isolated from Emilia sonchifolia have been studied for their structural characteristics, which could lead to potential applications in natural product research and development (Shen et al., 2013). Moreover, derivatives have demonstrated modest in vitro activity against Plasmodium falciparum, suggesting possible antimalarial properties (Mbah et al., 2004).

Catalysis and Synthetic Applications

The compound and its derivatives have been utilized in catalysis and synthetic applications. For example, TiO2 nanoparticles have been used as an effective catalyst for synthesizing hexahydro-2-quinolinecarboxylic acids derivatives, indicating the compound's role in facilitating environmentally friendly synthetic routes (Abdolmohammadi, 2012).

Safety And Hazards

The safety data sheet for “2-(4-oxocyclohexyl)acetic Acid” indicates that it is a hazardous substance . It can cause skin and eye irritation, and inhalation or ingestion can lead to irritation of the throat and a feeling of tightness in the chest . Therefore, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation .

properties

IUPAC Name

2-(4-oxocyclohexyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-7-3-1-6(2-4-7)5-8(10)11/h6H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAWBDIRCFFJBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432781
Record name 2-(4-oxocyclohexyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-oxocyclohexyl)acetic Acid

CAS RN

52263-23-7
Record name 2-(4-oxocyclohexyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-oxocyclohexyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Prepared from LiOH hydrolysis of (4-Oxo-Cyclohexyl)-acetic acid methyl ester (commercial available).
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Synthesis routes and methods II

Procedure details

A solution of 1,4-dioxaspiro[4,5]decane-8-acetic acid (36.54 g) (Example G) in 750 ml of a 1:1 mixture of a 10% solution of hydrochloric acid:acetone is refluxed under nitrogen for four hours. The mixture is concentrated in vacuo and the residue extracted with chloroform. The organic extract is dried (magnesium sulfate) and evaporated to leave the title compound as a yellow oil which can be used without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-oxocyclohexyl)acetic Acid
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2-(4-oxocyclohexyl)acetic Acid
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2-(4-oxocyclohexyl)acetic Acid
Reactant of Route 4
2-(4-oxocyclohexyl)acetic Acid
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2-(4-oxocyclohexyl)acetic Acid
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2-(4-oxocyclohexyl)acetic Acid

Citations

For This Compound
2
Citations
K Bláha, AM Farag, DVANDER Helm… - Collection of …, 1984 - cccc.uochb.cas.cz
Synthesis of the title optically active bicyclic dilactams I and II with cis- and trans-annelation of rings is described. The stereospecific synthesis started from (2R)-2-benzamido-2-(4-…
Number of citations: 11 cccc.uochb.cas.cz
Q Zhao, M Vargas, Y Dong, L Zhou… - Journal of medicinal …, 2010 - ACS Publications
In this paper, we describe the SAR of ozonide carboxylic acid OZ78 (1) as the first part of our search for a trematocidal synthetic peroxide drug development candidate. We found that …
Number of citations: 51 pubs.acs.org

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